4-iso-Propylphenyl-(3-thienyl)methanol
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Overview
Description
4-iso-Propylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C14H16OS. It features a phenyl ring substituted with an isopropyl group at the 4-position and a thienyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Propylphenyl-(3-thienyl)methanol typically involves the following steps:
Friedel-Crafts Alkylation: The reaction of benzene with propyl chloride in the presence of an aluminum chloride catalyst to form isopropylbenzene.
Friedel-Crafts Acylation: The acylation of isopropylbenzene with thionyl chloride to introduce the thienyl group.
Reduction: The reduction of the acyl group to a methanol moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-iso-Propylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: Oxidation of the methanol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the thienyl group to form thiophene derivatives.
Substitution: Electrophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common reagents include chromic acid (H2CrO4) and conditions involve refluxing in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) is often used under anhydrous conditions.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: 4-iso-Propylphenyl-(3-thienyl)carboxylic acid.
Reduction: Thiophene derivatives.
Substitution: Brominated or chlorinated derivatives of the phenyl ring.
Scientific Research Applications
4-iso-Propylphenyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-iso-Propylphenyl-(3-thienyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-iso-Propylphenyl-(3-thienyl)methanol is unique due to its specific structural features. Similar compounds include:
4-Propylphenyl-(3-thienyl)methanol: Similar structure but without the isopropyl group.
4-iso-Propylphenyl-(2-thienyl)methanol: Similar structure but with a different position of the thienyl group.
4-iso-Propylphenol: Lacks the methanol moiety.
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Properties
IUPAC Name |
(4-propan-2-ylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-10(2)11-3-5-12(6-4-11)14(15)13-7-8-16-9-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFGYEALSVCENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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